N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE
Description
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes two xanthene moieties connected through a phenyl group. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C34H24N2O4 |
|---|---|
Molecular Weight |
524.6g/mol |
IUPAC Name |
N-[2-(9H-xanthene-9-carbonylamino)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C34H24N2O4/c37-33(31-21-11-1-7-17-27(21)39-28-18-8-2-12-22(28)31)35-25-15-5-6-16-26(25)36-34(38)32-23-13-3-9-19-29(23)40-30-20-10-4-14-24(30)32/h1-20,31-32H,(H,35,37)(H,36,38) |
InChI Key |
ZCBCVGKSBQLVJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 9H-xanthen-9-ylcarbonyl chloride with 2-aminophenyl-9H-xanthene-9-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene moieties, which exhibit strong fluorescence.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s xanthene moieties can intercalate with DNA, affecting transcription and replication processes. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays.
Comparison with Similar Compounds
Similar Compounds
Xanthone: A simpler xanthene derivative with similar fluorescent properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: A xanthene-based compound known for its use in fluorescence microscopy.
Uniqueness
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its dual xanthene structure, which enhances its fluorescent properties and potential applications in various fields. Its ability to intercalate with DNA also sets it apart from other xanthene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
